Lipophilicity Advantage Over Parent 3-Nitro-1H-pyrazole
The introduction of a 3-phenoxypropyl group dramatically increases the lipophilicity of the pyrazole core. The target compound exhibits a computed LogP of 2.2604, compared to 0.8119 for 3-nitro-1H-pyrazole [1]. This represents an approximate 1.45 log unit increase, translating to a roughly 28-fold higher octanol-water partition coefficient, which is a key determinant for passive membrane diffusion and blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.2604 |
| Comparator Or Baseline | 3-Nitro-1H-pyrazole (LogP 0.8119) |
| Quantified Difference | 1.4485 log units higher |
| Conditions | Computed LogP values from respective vendor datasheets |
Why This Matters
Higher LogP can improve cell permeability and CNS exposure, making this scaffold more attractive for neuroscience or intracellular target programs.
- [1] ChemBase. 3-nitro-1H-pyrazole, LogP data. Accessed 2026. View Source
